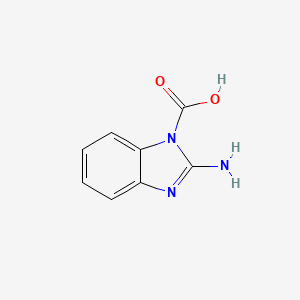

2-Aminobenzimidazole-1-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H7N3O2 |

|---|---|

Molekulargewicht |

177.16 g/mol |

IUPAC-Name |

2-aminobenzimidazole-1-carboxylic acid |

InChI |

InChI=1S/C8H7N3O2/c9-7-10-5-3-1-2-4-6(5)11(7)8(12)13/h1-4H,(H2,9,10)(H,12,13) |

InChI-Schlüssel |

ZNKNIYSTYQQBLR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(N2C(=O)O)N |

Kanonische SMILES |

C1=CC=C2C(=C1)N=C(N2C(=O)O)N |

Herkunft des Produkts |

United States |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Aminobenzimidazole 1 Carboxylic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group attached to the N1 position of the benzimidazole (B57391) ring is a key site for chemical modification. Its reactivity is influenced by the electronic nature of the benzimidazole scaffold.

Esterification and Amidation Reactions

The carboxylic acid moiety of 2-aminobenzimidazole-1-carboxylic acid can undergo esterification and amidation reactions, which are fundamental transformations in organic synthesis.

Esterification: In a process known as Fischer esterification, carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. masterorganicchemistry.comlibretexts.org This equilibrium reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comlibretexts.org While specific studies on the esterification of this compound are not prevalent, the general principles of esterification are applicable. The reaction involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Amidation: The conversion of carboxylic acids to amides is a crucial reaction in the synthesis of many biologically active compounds. bohrium.comhighfine.com Direct amidation of a carboxylic acid with an amine is possible but often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org To achieve milder reaction conditions, activating agents are frequently employed. libretexts.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and other coupling agents facilitate the formation of an activated intermediate, which is then readily attacked by the amine to form the amide bond. bohrium.comresearchgate.net One-pot methods using reagents like thionyl chloride (SOCl₂) have also been developed for the efficient synthesis of amides from carboxylic acids. rsc.org The reaction of carboxylic acids with amines is a cornerstone for creating amide linkages. highfine.com

A variety of methods exist for the condensation acylation of carboxylic acids with amines, including the use of mixed anhydrides and various condensing agents like carbodiimides and phosphonium (B103445) salts. highfine.com

Table 1: Examples of Esterification and Amidation Reactions

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Esterification | Carboxylic Acid + Alcohol | Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Carboxylic Acid + Amine | Heat or Activating Agent (e.g., DCC, HBTU) | Amide |

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for certain carboxylic acids. The stability of the resulting carbanion or intermediate is a key factor in the feasibility of this reaction. In the context of benzimidazole carboxylic acids, decarboxylation can be a competing reaction under certain conditions.

Studies on related benzimidazole compounds, such as 1H-benzimidazole-2-carboxylic acid, indicate that decarboxylation can occur, for instance, during the formation of metal complexes. researchgate.net The synthesis of benzimidazoles from 1,2-aromatic diamines and carboxylic acids can involve a dehydration step to form the final product. nih.gov Furthermore, tandem reactions involving C(sp²)–H functionalization and decarboxylation have been reported for the synthesis of imidazopyridine-linked coumarins, showcasing the utility of decarboxylation in forming complex heterocyclic systems. researchgate.net In some catalytic cycles, such as those involving N-heterocyclic carbenes and photocatalysts, the decarboxylative coupling of carboxylic acids is a key step in the formation of ketones. nih.gov

Transformations Involving the 2-Amino Group

The 2-amino group of this compound is a versatile functional group that readily participates in a variety of chemical reactions. Its nucleophilic character allows for the introduction of a wide range of substituents, leading to the synthesis of diverse derivatives. nih.gov

Acylation and Aroylation Reactions

The exocyclic amino group of 2-aminobenzimidazoles can be readily acylated or aroylated.

Acylation: Acylation of 2-aminobenzimidazole (B67599) with acid chlorides is a common method for introducing acyl groups. ekb.eg These reactions can proceed under various conditions, sometimes leading to N-acetylamino-benzimidazoles. ekb.eg An alternative route to these compounds involves the reacylation of methylbenzimidazol-2-ylcarbamate with carboxylic acids. ekb.eg The choice of catalyst can be crucial; for instance, copper-catalyzed aerobic oxidative decarboxylative acylation has been used to form C-N bonds at the C(sp²)–H bond of benzimidazoles. rsc.org

Aroylation: The reaction of 2-aminobenzimidazoles with aroyl chlorides can lead to the formation of 2-N-(aroylamino)-benzimidazoles. researchgate.net The mechanism may involve the formation of an intermediate 1,3-diaroyl-2-iminobenzimidazole, which then rearranges to the final product in the presence of a base. researchgate.net

Alkylation and N-Substitution Reactions

The nitrogen atoms of the 2-aminobenzimidazole core, including the exocyclic amino group, are susceptible to alkylation and other N-substitution reactions. nih.govresearchgate.net These reactions are fundamental for expanding the chemical diversity of this scaffold. nih.gov The amphoteric nature of the 2-aminobenzimidazole ring system, arising from the conjugation of the aromatic π-system with the lone pair of the amino group, influences its reactivity in N-substitution reactions. nih.gov Various methodologies have been developed for the N-substitution of 2-aminobenzimidazoles using a range of electrophiles including aliphatic and aromatic halides. eurekaselect.com

Condensation Reactions for Imine (Schiff Base) Formation

The 2-amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov These reactions are a cornerstone in the synthesis of a vast array of benzimidazole derivatives. nih.gov

The synthesis of Schiff bases can be achieved through the reaction of 2-aminobenzimidazole with various aromatic aldehydes. orientjchem.org Microwave irradiation has been shown to be an efficient method for promoting these condensation reactions, often leading to high yields in short reaction times. orientjchem.orgresearchgate.net Catalysts such as bismuth trichloride (B1173362) can be employed to facilitate the reaction. orientjchem.org The formation of the imine bond is confirmed by spectroscopic methods, with the characteristic C-H proton of the azomethine group appearing as a singlet in the 1H-NMR spectrum. orientjchem.org

The reaction can also be part of a multi-component reaction, for example, the condensation of 2-aminobenzimidazole, dimedone, and an aldehyde to form quinazolinone derivatives. researchgate.netresearchgate.net The formation of imines is a reversible process, and the equilibrium can be influenced by reaction conditions. analis.com.my

Electrophilic and Nucleophilic Substitutions on the Benzene (B151609) Ring

The reactivity of the benzene ring in 2-aminobenzimidazole derivatives towards substitution reactions is governed by the interplay of the fused imidazole (B134444) ring and the substituents present. In the case of this compound, the system contains both an activating group (the 2-amino group) and a deactivating group (the 1-carboxylic acid group). The benzene portion of the benzimidazole molecule is generally susceptible to electrophilic attack at positions 4, 5, 6, and 7. chemicalbook.com

The carboxyl group (-COOH) is an electron-withdrawing substituent that deactivates the aromatic ring towards electrophilic attack. numberanalytics.com By withdrawing electron density through both inductive and resonance effects, it makes the ring less nucleophilic. numberanalytics.combrainly.in Consequently, electrophilic substitution on a benzene ring bearing a carboxyl group is generally more difficult and tends to occur at the meta position relative to the carboxyl group. numberanalytics.combrainly.in

Nucleophilic aromatic substitution on the benzene ring is less common and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. youtube.com There is limited specific information in the reviewed literature concerning nucleophilic substitution reactions directly on the benzene ring of this compound. Most studies of nucleophilic substitution on the benzimidazole core focus on the displacement of substituents at the 2-position of the imidazole ring. longdom.orgresearchgate.net

Direct studies on the halogenation and nitration of this compound are not extensively detailed in the available literature. However, research on closely related 2-aminobenzimidazole derivatives provides significant insight into the expected reactivity. Electrophilic substitution reactions on these compounds have been shown to yield 5,6-disubstituted products. researchgate.net

Nitration: The nitration of 1-alkyl-2-aminobenzimidazoles has been reported to produce 5,6-dinitro-2-aminobenzimidazoles. researchgate.net Similarly, the nitration of 1-methylbenzimidazole (B167850) primarily yields the 5-nitro-1-methylbenzimidazole isomer, along with the 4-nitro isomer as a minor product. researchgate.net When deactivated aromatic compounds like benzoic acid are nitrated using potent systems such as nitric acid with trifluoroacetic anhydride (B1165640), the reaction proceeds to give the meta-substituted product. rsc.org For the 2-aminobenzimidazole core, the substitution pattern suggests that the directing influence of the fused heterocyclic system is dominant, guiding incoming electrophiles to the 5- and 6-positions. Nitration of 2-alkyl-5-chlorobenzimidazole results in the nitro group being introduced at the 6-position. researchgate.net

Halogenation: The bromination of 1-alkyl-2-aminobenzimidazoles has been shown to yield both 5-bromo- and 5,6-dibromobenzimidazoles. researchgate.net This further supports the tendency for electrophilic attack to occur at the 5- and 6-positions of the benzene ring. A general method for the decarboxylative halogenation of aryl carboxylic acids has also been developed, which proceeds via a radical intermediate to replace the carboxylic acid group with a halogen. princeton.edu However, this is distinct from electrophilic aromatic substitution on the ring itself. Another well-known reaction, the Hell-Volhard-Zelinski reaction, facilitates the α-halogenation of carboxylic acids but is not applicable to the aromatic ring. chemistrysteps.com

The following table summarizes electrophilic substitution reactions on compounds analogous to this compound.

Table 1: Electrophilic Substitution on 2-Aminobenzimidazole Analogues

| Substrate | Reagent(s) | Product(s) | Reference |

|---|---|---|---|

| 1-Alkyl-2-aminobenzimidazole | Nitrating Agent | 5,6-Dinitro-2-aminobenzimidazole | researchgate.net |

| 1-Alkyl-2-aminobenzimidazole | Bromine | 5-Bromo- and 5,6-Dibromobenzimidazoles | researchgate.net |

| 1-Methylbenzimidazole | Conc. HNO₃, Conc. H₂SO₄ | 5-Nitro-1-methylbenzimidazole (major) | researchgate.net |

| 2-Alkyl-5-chlorobenzimidazole | Nitrating Agent | 2-Alkyl-5-chloro-6-nitrobenzimidazole | researchgate.net |

Cyclization Reactions to Form Fused Heterocycles Involving this compound Derivatives

Derivatives of 2-aminobenzimidazole are versatile synthons for the construction of more complex, fused heterocyclic systems. These reactions often involve the participation of the 2-amino group and a substituent at the N-1 position, leading to the formation of new rings fused to the benzimidazole core.

One prominent example involves the reaction of 2-aminobenzimidazole with cyanates, which yields 1-substituted-2-aminobenzimidazoles. These intermediates can undergo cyclization with aldehydes or ketones in the presence of an acid or base to form triazinobenzimidazoles, a class of fused heterocyclic compounds. researchgate.net

Another strategy involves the condensation of 5-aminobenzimidazoles (isomeric to the 2-amino derivatives) with β-ketoesters, which leads to the formation of imidazo[4,5-f]quinoline derivatives. researchgate.net While the starting material is different, this demonstrates the utility of the aminobenzimidazole scaffold in building fused quinoline (B57606) rings.

The synthesis of various fused systems, such as pyrimido[1,2-a]benzimidazoles and pyrrolo[1,2-a]benzimidazoles, often starts from anilide derivatives that cyclize onto the benzimidazole core. mdpi.com In a related transformation, a unique tricyclic product was formed from a Boc-Gln-OH derivative, where the side chain amide engaged in a transamidation reaction with a benzimidazole nitrogen atom, showcasing an intramolecular cyclization. nih.gov

The table below highlights examples of cyclization reactions to form fused heterocycles from benzimidazole derivatives.

Table 2: Formation of Fused Heterocycles from Benzimidazole Derivatives

| Starting Material/Derivative | Reagent(s) | Fused Heterocycle Formed | Reference |

|---|---|---|---|

| 1-Substituted-2-aminobenzimidazole (from 2-aminobenzimidazole + cyanate) | Aldehyde or Ketone | Triazinobenzimidazole | researchgate.net |

| 5-Aminobenzimidazoles | β-Ketoesters | Imidazo[4,5-f]quinoline | researchgate.net |

| o-(Cycloamino)anilide derivatives | Oxidizing Agents (e.g., Peroxides) | Ring-fused [1,2-a]benzimidazoles | mdpi.com |

| Indolizine derivatives | Unsaturated carboxylic acids, Pd(OAc)₂ | Benzannelated Cycl[3.2.2]azine | nih.gov |

Proposed Reaction Mechanisms for Complex Transformations

Understanding the chemical behavior of this compound requires examining the mechanisms of reactions involving its key functional groups.

Mechanism of Electrophilic Aromatic Substitution (Nitration): Electrophilic substitution on the benzene ring is a fundamental transformation. The mechanism involves a three-step process: generation of the electrophile, attack by the aromatic ring, and regeneration of aromaticity. savemyexams.comlibretexts.org

Generation of the Electrophile: In nitration, concentrated nitric acid reacts with concentrated sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Electrophilic Attack: The π-electron system of the benzimidazole's benzene ring attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. numberanalytics.comlibretexts.org The positive charge is delocalized across the ring.

Regeneration of Aromaticity: A base (such as HSO₄⁻) removes a proton from the carbon atom where the nitronium ion attached. This restores the stable aromatic π-system, resulting in the substituted product (e.g., a nitrobenzimidazole). savemyexams.com

Mechanism of Reacylation of Methylbenzimidazol-2-ylcarbamate: A complex transformation has been observed in the reacylation of methylbenzimidazol-2-ylcarbamate (carbendazim), a derivative of 2-aminobenzimidazole. When heated with carboxylic acids, it forms new 2-acetamides. A plausible mechanism has been proposed for this reaction. ekb.eg

Proton Transfer and Decomposition: The reaction is thought to begin with the formation of an unstable carbamic acid intermediate. This intermediate readily undergoes decomposition through an internal proton transfer, forming an ionic salt.

Decarboxylation: The ionic salt decarboxylates (loses CO₂) to yield 2-aminobenzimidazole as a key intermediate.

Acylation: The newly formed 2-aminobenzimidazole is then acylated by the carboxylic acid present in the reaction mixture. This nucleophilic acyl substitution reaction occurs at the exocyclic amino group to form the final 2-acetamide product. ekb.eg

Mechanism of Amide Formation via DCC Coupling: The direct conversion of the carboxylic acid group into an amide can be challenging. The use of a coupling reagent like dicyclohexylcarbodiimide (DCC) facilitates this transformation. libretexts.orgopenstax.org

Activation of Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This effectively converts the hydroxyl group of the acid into a good leaving group.

Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the activated O-acylisourea intermediate.

Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. The O-acylisourea portion is eliminated as the stable dicyclohexylurea, a byproduct, leaving the desired amide product. libretexts.orgopenstax.org

Comprehensive Spectroscopic and Structural Characterization of 2 Aminobenzimidazole 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation (¹H, ¹³C, 2D Techniques)

NMR spectroscopy is a fundamental tool for determining the solution-state structure of organic molecules. For 2-aminobenzimidazole-1-carboxylic acid, the analysis would confirm the covalent structure by identifying all proton and carbon environments and their connectivity.

Research Findings:

The ¹H and ¹³C NMR spectra for the parent compound, 2-aminobenzimidazole (B67599), are well-documented. chemicalbook.comnih.gov In a typical ¹H NMR spectrum in DMSO-d₆, the aromatic protons of 2-aminobenzimidazole appear as a symmetric pattern, while the amine and imidazole (B134444) protons are also observed. chemicalbook.com

The introduction of a carboxylic acid group at the N-1 position would induce significant and predictable changes in both ¹H and ¹³C NMR spectra:

¹H NMR: The most notable change would be the absence of the N1-H proton signal and the appearance of a new, deshielded signal for the carboxylic acid proton (-COOH), typically found far downfield (>10 ppm). The electron-withdrawing nature of the N-1 carboxyl group would cause a downfield shift for all protons on the benzimidazole (B57391) ring system, with the most pronounced effect on the H-7 proton due to its proximity.

¹³C NMR: The spectrum would be characterized by the appearance of a new resonance in the 165-175 ppm range, corresponding to the carbonyl carbon of the carboxylic acid. The carbons of the benzimidazole ring, particularly C-2 and C-7a, would be shifted downfield compared to the parent molecule due to the inductive effect of the N-1 substituent. nih.gov

2D Techniques: Heteronuclear correlation techniques such as HSQC would unequivocally assign the proton signals to their directly attached carbons. The crucial N-1 substitution would be confirmed by Heteronuclear Multiple Bond Correlation (HMBC) experiments, which would show a correlation between the H-7 proton and the carbonyl carbon of the carboxylic acid group.

| Proton (¹H) | Observed Shift (δ) for 2-Aminobenzimidazole (DMSO-d₆) | Expected Shift (δ) for this compound |

| H-4/H-7 | ~7.12 ppm | Downfield shift, H-7 more than H-4 |

| H-5/H-6 | ~6.86 ppm | Minor downfield shift |

| NH₂ | Broad signal | Broad signal, potentially shifted |

| N1-H | Broad signal at lower field | Absent |

| COOH | N/A | >10 ppm, broad |

| Carbon (¹³C) | Observed Shift (δ) for 2-Aminobenzimidazole | Expected Shift (δ) for this compound |

| C-2 | ~155-160 ppm | Downfield shift |

| C-3a/C-7a | ~135-143 ppm | Downfield shift, C-7a more than C-3a |

| C-4/C-7 | ~113-117 ppm | Downfield shift |

| C-5/C-6 | ~120-123 ppm | Minor downfield shift |

| C=O | N/A | ~165-175 ppm |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of functional groups.

Research Findings:

The FTIR spectrum of 2-aminobenzimidazole is characterized by distinct bands corresponding to N-H stretching, amine group deformations, and ring vibrations. researchgate.netchemicalbook.com Symmetric and asymmetric -NH₂ stretching vibrations are typically observed in the 3300–3500 cm⁻¹ range. researchgate.net The scissoring mode of the primary amino group is also identifiable. researchgate.net

For this compound, the FTIR and Raman spectra would exhibit several additional, highly characteristic bands:

A very broad and strong absorption band for the O-H stretch of the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. This band often overlaps with C-H stretching vibrations.

A strong, sharp absorption for the C=O (carbonyl) stretch, expected between 1700 and 1750 cm⁻¹. The exact position depends on the extent of hydrogen bonding; dimerization typically lowers this frequency.

Vibrations corresponding to C-O stretching and in-plane O-H bending within the carboxyl group, usually found in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions.

The N1-H stretching and bending vibrations present in the parent compound would be absent.

| Vibrational Mode | Typical Frequency (cm⁻¹) for 2-Aminobenzimidazole | Expected Frequency (cm⁻¹) for this compound |

| O-H Stretch (Carboxylic acid) | N/A | 2500-3300 (very broad) |

| N-H Stretch (Amine) | 3300-3500 | 3300-3500 |

| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 |

| C=O Stretch (Carboxylic acid) | N/A | 1700-1750 (strong) |

| NH₂ Scissor | ~1620 | ~1620 |

| C=N / C=C Stretches (Ring) | 1450-1600 | 1450-1600 |

| C-O Stretch / O-H Bend | N/A | 1210-1440 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and deduce structural information from fragmentation patterns.

Research Findings:

The electron ionization mass spectrum of 2-aminobenzimidazole shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 133, corresponding to its molecular weight. nih.govmassbank.eu

For this compound (Molecular Formula: C₈H₇N₃O₂), the molecular weight is 177.16 g/mol . Its mass spectrum is expected to show:

A molecular ion peak at m/z 177.

A highly characteristic and prominent fragment ion at m/z 133. This corresponds to the loss of a neutral carbon dioxide molecule (CO₂, 44 Da) via decarboxylation, a very common fragmentation pathway for N-aryl carboxylic acids. The stability of the resulting 2-aminobenzimidazole cation would drive this fragmentation.

Another potential fragmentation is the loss of the entire carboxyl radical (•COOH, 45 Da), leading to a fragment at m/z 132.

| Ion | Expected m/z | Identity |

| [M]⁺ | 177 | Molecular Ion |

| [M - CO₂]⁺ | 133 | Loss of Carbon Dioxide |

| [M - COOH]⁺ | 132 | Loss of Carboxyl Radical |

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction provides definitive information about the molecular structure and packing arrangement in the solid state.

Research Findings:

Crystal structures of 2-aminobenzimidazole and its derivatives show that hydrogen bonding is a dominant non-covalent interaction, with the amino group and imidazole N-H acting as hydrogen bond donors. researchgate.net This leads to the formation of extensive supramolecular networks. For example, adducts of 2-aminobenzimidazole with other molecules like picric acid form ion pairs with complex hydrogen-bonding schemes. researchgate.net Similarly, benzimidazole-2-carboxylic acid is known to form crystalline hydrates with intricate hydrogen-bonded layers. researchgate.net

In the solid state, this compound is strongly expected to form a centrosymmetric hydrogen-bonded dimer via its carboxylic acid groups. This is the most common and stable supramolecular synthon for carboxylic acids. Further intermolecular hydrogen bonds involving the 2-amino group (as a donor) and the N-3 imidazole nitrogen (as an acceptor) would link these dimers into extended one-, two-, or three-dimensional architectures. The precise crystal system, space group, and unit cell dimensions can only be determined experimentally.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Analysis

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule.

Research Findings:

2-Aminobenzimidazole exhibits multiple absorption bands in its UV-Vis spectrum. In ethanol, experimental absorption maxima are observed at 283, 243, and 212 nm. researchgate.net In water, these are slightly shifted to 280, 244, and 204 nm. researchgate.net The fluorescence behavior of 2-aminobenzimidazole is sensitive to solvent polarity and pH. niscpr.res.in

The introduction of the electron-withdrawing carboxylic acid group at the N-1 position will perturb the electronic structure of the benzimidazole chromophore. This is expected to cause a shift in the absorption and emission maxima. The direction of the shift (hypsochromic or bathochromic) depends on the specific nature of the electronic transition (e.g., π → π* or n → π*) and how the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are affected. The fluorescence properties could also be significantly altered, as the carboxylic acid group can provide a pathway for non-radiative decay or participate in excited-state proton transfer processes, potentially quenching fluorescence or leading to dual emission depending on the solvent environment.

| Solvent | Absorption Maxima (λ_max) for 2-Aminobenzimidazole |

| Ethanol | 283 nm, 243 nm, 212 nm researchgate.net |

| Water | 280 nm, 244 nm, 204 nm researchgate.net |

Tautomeric Equilibria and Conformational Preferences in Different Media

Many benzimidazole derivatives can exist as a mixture of rapidly interconverting tautomers.

Research Findings:

2-Aminobenzimidazole exists in a dynamic equilibrium between its 2-amino and 2-imino tautomeric forms. niscpr.res.inencyclopedia.pub Furthermore, the unsubstituted benzimidazole ring itself undergoes prototropic tautomerism between the N1-H and N3-H forms. beilstein-journals.orgresearchgate.net

For this compound, the situation is modified:

Annular Tautomerism: The covalent attachment of the carboxylic acid group to the N-1 position blocks the N1-H/N3-H prototropic tautomerism that occurs in the parent ring system.

Amino-Imino Tautomerism: The tautomeric equilibrium between the exocyclic amino group and the ring nitrogen is still possible, leading to two forms: 2-amino-1H-benzimidazole-1-carboxylic acid and 2-imino-2,3-dihydro-1H-benzimidazole-1-carboxylic acid. The relative stability and population of these two tautomers in solution will be influenced by the electronic properties of the N-1 substituent and the solvent.

Conformational Preferences: The molecule will exhibit conformational isomerism due to rotation around the N1–C(OOH) single bond. The orientation of the carboxylic acid group relative to the plane of the benzimidazole ring will be determined by steric and electronic factors, including potential weak intramolecular interactions.

Based on the conducted research, detailed computational and theoretical investigation data specifically for the compound This compound is not available in the public domain literature. The existing scientific articles and computational chemistry databases primarily focus on the parent molecule, 2-aminobenzimidazole (2-ABD), and other derivatives, but not the specific N-1 carboxylic acid variant requested.

Studies on related compounds provide insights that could be theoretically extrapolated, but in adherence to the strict requirement of focusing solely on "this compound," this report cannot be generated. For instance, extensive research is available for 2-aminobenzimidazole, including:

Frontier Molecular Orbital (FMO) Analysis: Detailed studies on the HOMO-LUMO energies of 2-aminobenzimidazole have been conducted to understand its charge transfer properties.

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis has been used to identify the electrophilic and nucleophilic sites on the core benzimidazole structure and its derivatives like benomyl.

Reaction Mechanisms: Theoretical studies have explored the reaction mechanisms for the synthesis of benzimidazoles and the reactions of 2-aminobenzimidazole with various reagents.

However, the addition of a carboxylic acid group at the N1 position would significantly alter the electronic structure, conformational possibilities, and reactivity of the molecule. Without specific computational studies on this compound, any attempt to present data would be speculative and would not meet the required standards of scientific accuracy for the specified compound.

Therefore, the generation of the requested article with its detailed subsections is not possible at this time due to the absence of the necessary scientific data in the available search results.

Computational and Theoretical Investigations of 2 Aminobenzimidazole 1 Carboxylic Acid

Molecular Modeling and Simulation Studies for Ligand-Target Interaction Prediction

Computational methods, including molecular modeling and simulation, are pivotal in predicting and analyzing the interactions between small molecules and their biological targets. For the 2-aminobenzimidazole (B67599) scaffold, these in silico techniques have been extensively used to elucidate binding modes, understand structure-activity relationships (SAR), and guide the design of new, more potent derivatives. While specific studies focusing exclusively on 2-Aminobenzimidazole-1-carboxylic acid are not prevalent in the reviewed literature, a substantial body of research on its derivatives provides critical insights into the ligand-target interactions characteristic of this chemical class.

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method helps in understanding the binding affinity and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. For instance, computational studies on 2-aminobenzimidazole derivatives have successfully predicted their binding affinities with various receptors. researchgate.net

In one such study, various analogues of 2-aminobenzimidazole were designed and evaluated for their binding capacity against several receptors implicated in diabetes, including alpha-glucosidase, Dipeptidyl–peptidase 4 (DPP4), Peroxisome proliferator-activated receptor-gamma (PPARγ), and Insulin-like growth factor 1 (IGF-1) receptor. researchgate.net The results indicated that the designed derivatives exhibited significant binding potential to these targets, highlighting the promise of the 2-aminobenzimidazole scaffold. researchgate.net

Another investigation focused on developing inhibitors for Escherichia coli's DNA Gyrase B. nih.gov Using a pharmacophore model developed through computer-aided drug design, docking studies showed that 2,5(6)-substituted benzimidazole (B57391) derivatives are promising candidates. nih.gov These molecules possess key hydrogen bond donor and acceptor groups that facilitate efficient interaction with the bacterial enzyme. nih.gov The selection of the best scoring function (ChemScore) was achieved by correlating docking scores with experimental IC₅₀ values, demonstrating the predictive power of the model. nih.gov

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to benzimidazole derivatives. nih.gov These methods are used to correlate the 3D properties of molecules with their biological activities. A study on benzimidazole carboxamide derivatives as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors developed robust CoMFA and CoMSIA models. nih.gov The insights gained from the 3D-QSAR contour maps, combined with docking results, helped to interpret the structure-activity relationships and guide the design of novel PARP-1 inhibitors. nih.gov

The following tables summarize key findings from molecular modeling studies on 2-aminobenzimidazole derivatives, illustrating the targets, computational methods, and observed interactions.

Table 1: Molecular Docking Studies of 2-Aminobenzimidazole Derivatives

| Target Protein/Receptor | Computational Method | Key Findings & Predicted Interactions | Reference |

|---|---|---|---|

| Alpha-glucosidase, DPP4, PPARγ, IGF-1 receptor | Molecular Docking (Discovery Studio) | Designed derivatives showed significant binding capacity to the target receptors, suggesting potential hypoglycaemic activity. | researchgate.net |

| E. coli DNA Gyrase B | Molecular Docking (GOLD, MOE) | Derivatives possess key hydrogen bond donor/acceptor groups crucial for efficient interaction with the bacterial target. ChemScore function provided good correlation with experimental IC₅₀. | nih.gov |

| Poly(ADP-ribose) polymerase-1 (PARP-1) | Molecular Docking | Explored the binding mode of inhibitors to produce bioactive conformations for 3D-QSAR studies. | nih.gov |

Table 2: 3D-QSAR Studies of Benzimidazole Derivatives

| Derivative Class | Target | 3D-QSAR Models | Key Statistical Results | Insights Gained | Reference |

|---|

These computational investigations underscore the utility of molecular modeling in predicting how the 2-aminobenzimidazole scaffold interacts with various biological targets. The consistent finding of hydrogen bonding and the importance of specific substitutions on the benzimidazole ring provide a rational basis for the further development of this compound and its analogues as therapeutic agents. nih.govnih.gov

Advanced Research Applications of 2 Aminobenzimidazole 1 Carboxylic Acid in Chemical Science

Role as a Versatile Building Block in Organic Synthesis

While direct applications of 2-Aminobenzimidazole-1-carboxylic acid are not extensively documented, the foundational 2-aminobenzimidazole (B67599) structure is a well-established and highly versatile building block in organic synthesis. The presence of multiple reactive sites—the amino group, the imidazole (B134444) ring nitrogens, and the fused benzene (B151609) ring—provides a platform for the construction of a diverse array of complex molecules. The principles governing the reactivity of the 2-aminobenzimidazole core are directly relevant to its 1-carboxylic acid derivative, which can be envisioned as a protected or activatable form of the parent heterocycle.

Precursor for Complex Heterocyclic Systems

The 2-aminobenzimidazole framework is a cornerstone in the synthesis of fused heterocyclic systems, particularly pyrimido[1,2-a]benzimidazoles. These compounds are of significant interest due to their structural similarity to purines and pyrimidines, making them valuable targets in medicinal chemistry.

Three-component reactions are a powerful tool for the efficient construction of these complex scaffolds. For instance, the reaction of 2-aminobenzimidazole, an aldehyde, and malononitrile (B47326) can be conducted under environmentally benign conditions in hot water to produce 4-amino-3-cyano-2-aryl-1,2-dihydropyrimido[1,2-a]benzimidazoles. mdpi.com Similarly, employing β-dicarbonyl compounds in place of malononitrile leads to the formation of ethyl pyrimido[1,2-a]benzimidazole-3-carboxylates. tandfonline.com These multicomponent reactions highlight the utility of 2-aminobenzimidazole as a readily available starting material for generating molecular complexity in a single step. rsc.org

Furthermore, the synthesis of pyrimido[1,2-a]benzimidazoles can be achieved through the reaction of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds. nih.gov The use of heterogeneous catalysts can enhance the efficiency and reusability of this process. nih.gov Tandem strategies, such as those employing ultrasound and continuous flow systems, have also been developed for the synthesis of polyfluorinated pyrimido[1,2-a]benzimidazole (B3050247) derivatives from 2-aminobenzimidazole and CF3-ynones, demonstrating the adaptability of this building block to modern synthetic methodologies. acs.orgnih.gov

Table 1: Synthesis of Pyrimido[1,2-a]benzimidazole Derivatives from 2-Aminobenzimidazole

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| 2-Aminobenzimidazole, Aldehyde, Malononitrile | Hot H₂O | 4-Amino-3-cyano-2-aryl-1,2-dihydropyrimido[1,2-a]benzimidazoles | mdpi.com |

| 2-Aminobenzimidazole, Aldehyde, β-Dicarbonyl compounds | Nanoporous sodium montmorillonite (B579905) clay-supported acidic ionic liquid, 100°C, solvent-free | Ethyl pyrimido[1,2-a]benzimidazole-3-carboxylates | tandfonline.com |

| 2-Aminobenzimidazole, α,β-Unsaturated carbonyl compounds | Heterogeneous layered double hydroxides on a polyacrylic support | Pyrimido[1,2-a]-benzimidazoles | nih.gov |

| 2-Aminobenzimidazole, CF₃-ynones | Ultrasound, catalyst- and solvent-free | CF₃-substituted benzo acs.orgnih.govimidazo[1,2-a]pyrimidine | acs.orgnih.gov |

Scaffold for Pharmacophore Design in Medicinal Chemistry Research

The 2-aminobenzimidazole scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netresearchgate.net This versatility makes it a valuable starting point for the design and discovery of new therapeutic agents. nih.govinnovareacademics.in

The structure of 2-aminobenzimidazole allows for diverse modifications at several positions, enabling the fine-tuning of its physicochemical properties and biological activity. This has led to the development of 2-aminobenzimidazole derivatives with a wide range of pharmacological activities, including antimalarial, antibacterial, and as inhibitors of various enzymes and ion channels. nih.govnih.govnih.govnih.gov

In the context of antimalarial drug discovery, a series of 2-aminobenzimidazoles featuring a phenol (B47542) moiety have been designed and synthesized. These compounds have demonstrated high potency against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, with low cytotoxicity towards human cells. nih.gov The 2-aminobenzimidazole core has also been identified as a key scaffold in the development of adjuvants that can potentiate the activity of antibiotics against multidrug-resistant Gram-negative bacteria. nih.gov

Furthermore, in the field of leishmaniasis research, a 2-aminobenzimidazole derivative was identified as a hit from a high-throughput screen. Subsequent optimization of this scaffold led to compounds with improved potency and metabolic stability, although in vivo efficacy remains a challenge. nih.gov

Catalytic Applications of this compound Derivatives

Derivatives of 2-aminobenzimidazole have carved a significant niche in the realm of organocatalysis. Their unique structural and electronic properties allow them to act as efficient catalysts in a variety of organic transformations, often exhibiting high levels of stereocontrol.

Acid-Base Catalysis in Organic Transformations

The benzimidazole (B57391) core possesses both acidic (N-H) and basic (imine-like nitrogen) sites, allowing its derivatives to function as acid-base catalysts. This dual functionality is crucial for their catalytic activity in numerous reactions. For instance, the synthesis of 2-substituted benzimidazoles can be catalyzed by Brønsted acidic ionic liquids or solid acid catalysts, where the acidic nature of the catalyst facilitates the cyclization reaction. tandfonline.comnih.gov

The catalytic application of benzimidazole derivatives extends to various other transformations, including oxidation and reduction reactions, underscoring their versatility in promoting fundamental organic reactions. enpress-publisher.com

Asymmetric Organocatalysis Utilizing Chiral Derivatives

The development of chiral 2-aminobenzimidazole derivatives has opened up new avenues in asymmetric organocatalysis. By introducing a chiral element, typically through the amine functionality, these catalysts can induce enantioselectivity in a range of chemical reactions.

A notable application is in the conjugate addition of 1,3-dicarbonyl compounds to nitroolefins and maleimides. Chiral trans-cyclohexanediamine-benzimidazole organocatalysts have been shown to promote these Michael additions, yielding products with high enantioselectivity. nih.govacs.org Similarly, chiral primary amine-salicylamide derivatives have been employed as organocatalysts for the enantioselective conjugate addition of aldehydes to maleimides. mdpi.com

The electrophilic amination of 1,3-dicarbonyl compounds and 3-substituted oxindoles is another area where chiral 2-aminobenzimidazole derivatives have proven to be effective. These catalysts can achieve good to high yields and enantioselectivities in these transformations.

Table 2: Asymmetric Reactions Catalyzed by Chiral 2-Aminobenzimidazole Derivatives

| Reaction | Catalyst Type | Substrates | Outcome | Reference |

|---|---|---|---|---|

| Conjugate Addition | Chiral trans-cyclohexanediamine-benzimidazole | 1,3-Dicarbonyl compounds, Nitroolefins | High yield and enantioselectivity | nih.gov |

| Conjugate Addition | Chiral C₂-Symmetric Bis(2-aminobenzimidazole) | 1,3-Dicarbonyl compounds, Maleimides | Excellent yields and enantioselectivities | acs.org |

| Conjugate Addition | Chiral primary amine-salicylamide | Aldehydes, N-substituted maleimides | High yields and enantioselectivities up to 94% | mdpi.com |

| Electrophilic Amination | Chiral guanidines derived from benzimidazoles | 1,3-Dicarbonyl compounds, Di-tert-butylazodicarboxylate | Good-to-high yields and moderate-to-good enantioselectivities | |

| Electrophilic Amination | Chiral trans-cyclohexanediamine-benzimidazole | Unprotected 3-substituted oxindoles, Di-tert-butylazodicarboxylate | Good yields and good to excellent enantioselectivities |

Exploration of Brønsted Acid/Base and Hydrogen Bond Donor Catalytic Modes

A key feature of many 2-aminobenzimidazole-based organocatalysts is their ability to operate through a bifunctional activation mode, simultaneously acting as a Brønsted acid and a hydrogen bond donor. This dual activation is crucial for achieving high reactivity and stereoselectivity. researchgate.net

In the conjugate addition of 1,3-dicarbonyl compounds to nitroolefins, it is proposed that the protonated tertiary amine of the catalyst activates the nitroolefin (Brønsted acid catalysis), while the benzimidazole unit activates the 1,3-dicarbonyl nucleophile through hydrogen bonding. nih.gov This cooperative catalysis model, supported by DFT calculations, explains the observed high levels of stereocontrol. nih.gov

Similarly, in the asymmetric electrophilic amination of unprotected 3-substituted oxindoles, a bifunctional role for the catalyst is proposed, where it acts as a Brønsted base to deprotonate the oxindole (B195798) and as a hydrogen bond donor to activate the aminating agent. This dual activation strategy is a recurring theme in the catalytic applications of chiral 2-aminobenzimidazole derivatives and is fundamental to their success as organocatalysts. nih.govresearchgate.netnih.gov

Supramolecular Chemistry and Non-Covalent Interactions

The unique architecture of 2-aminobenzimidazole derivatives, featuring hydrogen bond donors (amine and carboxylic acid), hydrogen bond acceptors (imidazole nitrogens and carboxyl oxygen), and an aromatic system, makes them ideal candidates for constructing supramolecular assemblies. These non-covalent interactions govern the molecule's ability to recognize other molecules and self-organize into larger, functional structures.

The self-assembly of 2-aminobenzimidazole derivatives is driven by a combination of hydrogen bonding and π-π stacking interactions. The 2-amino group and the imidazole ring nitrogens can form robust hydrogen-bonded networks. For instance, the supramolecular structure of a related derivative, 2-(2-aminobenzimidazole-1-yl)-2-thiazoline, is stabilized by both intramolecular and intermolecular hydrogen bonds involving the amino and benzimidazole nitrogen atoms. unex.es

Molecular recognition is a critical function of these assemblies. The carboxylic acid group, in particular, is a well-established motif for recognizing and binding to complementary functional groups. ijacskros.com Synthetic receptors incorporating moieties like 2-aminopyridine (B139424) have been designed to selectively bind carboxylic acids, demonstrating the principle of molecular recognition. ijacskros.com The 2-aminobenzimidazole core itself acts as a versatile scaffold in medicinal chemistry, often utilized for its ability to mimic guanidine (B92328) and interact with biological targets. uq.edu.au This inherent recognition capability is fundamental to its application in designing molecules for specific biological or chemical functions.

The formation of multi-component crystalline solids, such as molecular adducts and co-crystals, is a key strategy for modifying the physicochemical properties of a compound. Co-crystals consist of two or more neutral molecules held together in a crystal lattice by non-covalent interactions, most commonly hydrogen bonds. nih.gov

The carboxylic acid group on the this compound molecule is a prime functional group for forming co-crystals with other organic molecules, particularly those containing basic nitrogen atoms like pyridines. google.comgoogle.com Studies on related systems, such as the co-crystals of bilastine (B1667067) (a benzimidazole derivative) with various dicarboxylic acids like glutaric acid and succinic acid, have shown that stable, hydrogen-bonded structures can be reliably formed. google.comgoogle.com Similarly, co-crystals between p-aminobenzoic acid and heterocyclic compounds like isonicotinamide (B137802) have been synthesized, where the primary interaction is the O-H···N hydrogen bond between the carboxylic acid and the pyridine (B92270) nitrogen. dergipark.org.tr

Molecular adducts can also be formed through reactions like the nucleophilic addition of 2-aminobenzimidazole to nitriles, yielding imidamide adducts. uq.edu.au These reactions expand the structural diversity available from the 2-aminobenzimidazole scaffold. In some cases, the interaction between a carboxylic acid and a base can lead to the formation of an ionic salt, as observed in the crystal structure of a salt of 2-amino-1,3-dihydro-2H-benzimidazole with benzoic acid. ekb.eg The distinction between a co-crystal and a salt is determined by the extent of proton transfer between the acidic and basic components. google.com

| Co-crystal/Adduct System | Co-former/Reactant | Stoichiometric Ratio | Primary Interaction | Reference |

| Bilastine Co-crystal | Glutaric Acid | 2:1 | Hydrogen Bonding | google.comgoogle.com |

| Bilastine Co-crystal | Succinic Acid | 2:1 or 1:1 | Hydrogen Bonding | google.com |

| p-Aminobenzoic Acid Co-crystal | Isonicotinamide | 1:1 | O-H···N Hydrogen Bond | dergipark.org.tr |

| p-Aminobenzoic Acid Co-crystal | Pyrazine | 1:1 | O-H···N Hydrogen Bond | dergipark.org.tr |

| 2-Aminobenzimidazole Adduct | Aromatic Nitriles | N/A | Nucleophilic Addition | uq.edu.au |

Coordination Chemistry: Ligand Design and Metal Complexation

The nitrogen atoms within the 2-aminobenzimidazole framework are excellent coordination sites for a wide variety of metal ions. The design of ligands based on this scaffold allows for the synthesis of metal complexes with diverse geometries and potential applications in catalysis and materials science.

Metal complexes of 2-aminobenzimidazole and its derivatives are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent. nih.gov A range of transition metal complexes have been successfully prepared, including those with cobalt(II), nickel(II), copper(II), zinc(II), and silver(I). nih.govresearchgate.net For example, cobalt(II) complexes with a 2-aminobenzimidazole-thiazoline derivative were synthesized by mixing solutions of the ligand and the cobalt salt in dichloromethane. unex.es

| Metal Ion | Ligand | Complex Formula | Geometry | Reference |

| Cobalt(II) | 2-Aminobenzimidazole (L) | [Co(L)₂(NO₃)₂] | Tetrahedral | researchgate.net |

| Nickel(II) | 2-Aminobenzimidazole (L) | [Ni(L)₂(NO₃)₂]·H₂O | Tetrahedral | researchgate.net |

| Copper(II) | 2-Aminobenzimidazole (L) | [Cu(L)₂(NO₃)₂] | Square-Planar | researchgate.net |

| Zinc(II) | 2-Aminobenzimidazole (L) | [Zn(L)₂(NO₃)₂]·2H₂O | Tetrahedral | researchgate.net |

| Silver(I) | 2-Aminobenzimidazole (L) | [Ag(L)₂(NO₃)₂] | Linear | researchgate.net |

| Cobalt(II) | 2-(2-aminobenzimidazole-1-yl)-2-thiazoline (BzTn) | [CoCl₂(BzTn)₂] | Distorted Tetrahedral | unex.es |

The 2-aminobenzimidazole scaffold can coordinate to metal ions in several ways. It can act as a monodentate ligand, typically coordinating through the more basic "pyridine-type" nitrogen of the imidazole ring. researchgate.net This mode was observed in cobalt(II) complexes where the tetrahedral geometry around the metal was completed by two halide ions. unex.es

Alternatively, it can function as a bidentate ligand. In these cases, coordination often involves both the imidazole nitrogen and the exocyclic amino group, forming a stable chelate ring. mdpi.com The specific coordination mode adopted can be influenced by the metal ion, the other ligands present, and the reaction conditions. The carboxylate group of this compound could also participate in coordination, potentially leading to more complex, bridging coordination modes and the formation of coordination polymers.

The resulting geometries of these complexes are diverse. Tetrahedral, square-planar, and octahedral arrangements have all been reported for metal complexes of 2-aminobenzimidazole derivatives. researchgate.netmdpi.com For instance, while Co(II), Ni(II), and Zn(II) complexes with 2-aminobenzimidazole tend to form tetrahedral structures, the corresponding Cu(II) complex exhibits a square-planar geometry. researchgate.net This variability in coordination highlights the versatility of the 2-aminobenzimidazole framework in the design of novel metal-based materials.

Structure Activity Relationship Sar Studies of 2 Aminobenzimidazole 1 Carboxylic Acid Derivatives

Systematic Substituent Effects on Biological Activity Profiles in Ligand Design

The biological activity of 2-aminobenzimidazole (B67599) derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole (B57391) ring system. Systematic studies have demonstrated that modifying properties such as lipophilicity, electronic character, and steric bulk can fine-tune the pharmacological profile of these compounds.

In the development of histamine H3 receptor antagonists, a series of 2-aminobenzimidazole derivatives were synthesized with eleven different substituents at the 5(6)-position of the benzimidazole nucleus. These substituents were chosen to provide a broad and non-correlated variation in their lipophilic, electronic, and steric properties nih.gov. The study revealed that for derivatives with a three-methylene chain spacer, a methoxy group at the 5(6)-position resulted in a compound with sub-nanomolar affinity for the H3 receptor nih.gov. In contrast, a similar series with a shorter two-methylene chain spacer was largely insensitive to ring substitution, highlighting the interplay between different parts of the molecule nih.gov.

The anti-inflammatory activity of benzimidazoles is also heavily dependent on the substitution pattern. SAR analyses indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are crucial for activity nih.gov. For instance, substituting the N1 position with a benzyl group was found to enhance anti-inflammatory action nih.gov. Similarly, for p38α MAP kinase inhibitors based on the 2-aminobenzimidazole scaffold, a 2,4-difluoro substitution on a phenyl ring at the N1 position led to better inhibition than a mono-fluoro substitution nih.gov.

Furthermore, studies on N-substituted benzimidazole-derived Schiff bases have shown that substituents on the benzimidazole nucleus impact antiviral, antibacterial, and antiproliferative activities. Specifically, compounds with a 4-N,N-diethylamino-2-hydroxyphenyl group, combined with either a methyl or a cyano group at the 5(6)-position, displayed the strongest antiproliferative effects nih.gov.

| Core Scaffold | Position of Substitution | Substituent | Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzimidazole | 5(6)-position | -OCH3 | Histamine H3 Receptor Affinity (pKi) | Sub-nanomolar affinity (pKi = 9.37) | nih.gov |

| 2-Aminobenzimidazole | N1-position | Benzyl group | Anti-inflammatory Activity | Enhanced activity | nih.gov |

| N-sulfonyl 2-aminobenzimidazole | N1-position (R1) | Isopropyl (optimum steric bulk) | p38α MAP Kinase Inhibition | Favored inhibition | nih.gov |

| N-phenyl benzimidazole | 5(6)-position | -CH3 or -CN | Antiproliferative Activity | Strongest effect on cancer cell lines | nih.gov |

Influence of Positional Isomerism and Stereochemical Features on Activity

The precise placement of functional groups (positional isomerism) and the three-dimensional arrangement of atoms (stereochemistry) are critical determinants of the biological activity of 2-aminobenzimidazole derivatives. These structural nuances dictate how a molecule fits into its biological target and can dramatically alter its efficacy and selectivity.

The position of substituents on the benzimidazole ring is known to significantly contribute to the anti-inflammatory activity of this class of compounds nih.gov. Research on benzimidazole-4-carboxamides and carboxylates as 5-HT4 receptor antagonists has underscored the importance of the spatial relationship between different parts of the molecule. These studies indicated that a distance of approximately 8.0 Å from the basic nitrogen atom of the amino moiety to the aromatic ring is crucial for high affinity and selectivity nih.gov. This highlights how the relative positioning of key functional groups, a facet of positional isomerism, directly impacts receptor binding.

Molecular design strategies that exploit positional isomerism can control molecular assembly pathways. While not directly on the title compound, studies on other heterocyclic systems show that moving a carboxylic acid group from a meso-position to the 2-position can enable more efficient hydrogen bonding, leading to a single, thermodynamically controlled assembly pathway instead of multiple competing ones msleelab.org. This principle demonstrates the profound impact that the specific location of a functional group can have on intermolecular interactions, which are fundamental to biological activity.

In the context of quinoline-based oligoamides, the position of a fluorophore substituent was found to have a significant influence on its chiroptical properties nih.gov. Placing the substituent at position 2 resulted in stronger chiroptical features compared to placing it at position 6, demonstrating that even on a rigid scaffold, the specific location of a functional group dictates its interaction with the molecular environment nih.gov. These findings emphasize that the careful consideration of positional isomerism is a key aspect of rational drug design for 2-aminobenzimidazole derivatives.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that mathematically correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been successfully applied to 2-aminobenzimidazole derivatives to guide the synthesis of more potent molecules and to predict the activity of novel compounds.

A QSAR study was conducted on a series of 2-aminobenzimidazole derivatives designed as H3-receptor antagonists. This analysis related the receptor affinity (pKi) to physicochemical properties like lipophilicity (log P) and basicity (pKa) nih.gov. A multiple regression analysis revealed an approximate parabolic dependence of receptor affinity on log P, suggesting that an optimal lipophilicity exists for this activity. The model also hinted at an additional electronic effect of the substituents on the tautomerism of the benzimidazole ring, which in turn affects activity nih.gov.

For antibacterial applications, QSAR analyses were applied to 2-amino and 2-methyl-1-substituted benzimidazoles tested against Pseudomonas aeruginosa nih.govresearchgate.net. Using multiple linear regression (MLR), researchers modeled the relationship between various molecular descriptors (physicochemical, steric, electronic, and structural) and the antibacterial activity. The resulting models showed high agreement between experimental and predicted inhibitory values, indicating their good predictive power for this class of molecules nih.govresearchgate.net. One key finding from this analysis was that 2-aminobenzimidazole derivatives were generally more active than the corresponding 2-methylbenzimidazoles, pointing to the importance of the amino substituent researchgate.net.

In the realm of antiviral research, a 3D-QSAR study was performed on 2-substituted 1H-benzimidazole-4-carboxamide derivatives as inhibitors of enteroviruses biointerfaceresearch.com. This approach considers the three-dimensional properties of the molecules to build a predictive model. The study resulted in a robust model that can be used as a reference for the synthesis of new compounds against viruses like Coxsackievirus biointerfaceresearch.com.

| Derivative Class | Biological Activity | QSAR Method | Key Findings/Descriptors | Reference |

|---|---|---|---|---|

| 2-Aminobenzimidazole derivatives | H3-Receptor Affinity | Multiple Regression Analysis (MRA) | Parabolic dependence on lipophilicity (log P); electronic effects on tautomerism. | nih.gov |

| 2-Amino/2-Methyl-1-substituted benzimidazoles | Antibacterial (P. aeruginosa) | Multiple Linear Regression (MLR) | Models based on physicochemical, steric, electronic, and structural descriptors. 2-amino group increases activity. | nih.govresearchgate.net |

| 2-Substituted 1H-benzimidazole-4-carboxamides | Anti-enterovirus | 3D-QSAR | Developed a predictive 3D model for designing new antiviral agents. | biointerfaceresearch.com |

| Hydroxamic acid derivatives with benzimidazole scaffold | HDAC6 Inhibition | 2D-QSAR | Model built using 7 molecular descriptors with high correlation (R² = 0.905). | jprdi.vn |

Insights into Mechanistic Basis of Biological Interactions from SAR Elucidation (e.g., protein binding, enzyme inhibition)

SAR studies provide crucial clues about the mechanism of action by revealing which molecular features are necessary for biological interactions such as protein binding and enzyme inhibition. For 2-aminobenzimidazole-1-carboxylic acid derivatives, these studies, often complemented by computational methods like molecular docking, have shed light on how these compounds function at a molecular level.

The anti-inflammatory effects of benzimidazole derivatives are mediated through interactions with multiple targets. Molecular docking studies have helped to elucidate the mechanism of action against enzymes like cyclooxygenase (COX), Aldose reductase, and Phospholipase A2 nih.gov. These computational models show the specific binding modes and interactions of the compounds within the active sites of these enzymes, explaining the SAR observations. For example, SAR of certain benzimidazoles as anti-inflammatory agents indicates that they function by inhibiting COX-2, while others antagonize cannabinoid receptors nih.gov.

In the context of antiviral activity, certain carboxylic acid derivatives of benzimidazole have been identified as inhibitors of the neuraminidase (NA) enzyme analis.com.my. Molecular docking studies revealed that the active compound interacts with the 430-loop cavity of the enzyme's active site, primarily through hydrophobic interactions. This provides a clear mechanistic hypothesis for the observed enzyme inhibition analis.com.my.

Furthermore, a series of benzimidazole-thienopyrimidine hybrids were designed as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), a bacterial enzyme mdpi.com. Molecular docking results indicated a high affinity for the TrmD active site, and the antimicrobial activity of the synthesized compounds correlated well with the predicted binding affinity. This demonstrates a direct link between the structural features that promote binding to a specific enzyme and the resulting antibacterial effect mdpi.com.

Structure-guided optimization has also been employed to develop potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance. Studies on related imidazole-2-carboxylic acid derivatives used X-ray crystallography to understand how substituents at the 1-position engage with flexible loops in the enzyme's active site nih.gov. This detailed structural information provides a powerful mechanistic basis for the observed SAR and enables the rational design of inhibitors that can overcome carbapenem resistance nih.gov.

Future Perspectives and Emerging Research Avenues for 2 Aminobenzimidazole 1 Carboxylic Acid

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of the 2-aminobenzimidazole (B67599) core has been a subject of continuous refinement, moving away from harsh and hazardous methods toward more efficient, mild, and environmentally benign processes. researchgate.netscispace.com Historically, the synthesis often involved cyclodesulfurization using toxic reagents like mercury(II) oxide or required forcing conditions such as high heat and strong mineral acids, which limited the scope to robust substrates. nih.govscispace.com

Future research is focused on several key areas to overcome these limitations:

Green Chemistry Approaches: A significant trend is the use of eco-friendly solvents and catalysts. rsc.org Methodologies employing aqueous media are being developed, utilizing catalysts like organosulfonic acid-functionalized silica (B1680970) to produce 2-substituted benzimidazoles in high yields. rsc.org Solvent-free "grinding" conditions catalyzed by acids like p-toluenesulfonic acid also represent a green, efficient alternative with short reaction times. rsc.org

Novel Reagents and Catalysts: The development of new reagents is crucial for improving reaction conditions and yields. Imidoyl dichlorides have emerged as robust reagents that allow for the rapid formation of the 2-aminobenzimidazole ring at room temperature, even in the presence of sensitive functional groups like free carboxylic acids. nih.gov Similarly, the use of iodoacetic acid as a cyclodesulfurization agent provides the desired product at a moderate temperature (60°C) in just a few hours with high yields and no side-product formation. scispace.com

Innovative Reaction Conditions: An exceptionally novel approach involves the use of accelerated microdroplet synthesis. nih.gov By electrospraying reactants in a methanol (B129727) solvent, the reaction is accelerated by orders of magnitude at ambient conditions without any added catalyst. nih.gov Mechanistic studies suggest that the extraordinary acidity at the droplet surface allows for the protonation of the carboxylic acid, which then functions as a highly reactive electrophile. nih.gov

Table 1: Comparison of Modern Synthetic Methodologies for Benzimidazole (B57391) Derivatives

| Methodology | Key Reagent/Catalyst | Conditions | Advantages | Reference |

|---|---|---|---|---|

| HBTU-Promoted | HBTU, N-ethyldiisopropylamine | One-pot, Reflux | Acid-free, mild, high yields (80-99%), broad substrate scope | nih.govrsc.orgresearchgate.net |

| Imidoyl Dichloride | N,N'-di-Boc-S-methylisothiourea derived dichloride | Room Temperature | Rapid, tolerates multiple functional groups, good to excellent yields | nih.gov |

| Microdroplet Synthesis | None (nESI source) | Ambient, Methanol | Catalyst-free, extremely fast, novel reaction mechanism | nih.gov |

| Iodoacetic Acid | Iodoacetic Acid | 60°C, Ethanol | Simplified process, high yield, no urea (B33335) side-product | scispace.com |

Exploration of Unprecedented Reactivity and Cascade Reactions

Beyond simple synthesis, researchers are exploring the unique reactivity of the 2-aminobenzimidazole scaffold to build complex molecular architectures through cascade reactions. These reactions, where multiple bonds are formed in a single operation, offer a powerful strategy for increasing molecular complexity efficiently.

Future research directions include:

Fused Heterocyclic Systems: The 2-aminobenzimidazole nucleus is an excellent building block for creating fused polycyclic systems. researchgate.net It can react with β-dicarbonyl compounds to yield tetrahydropyrimido[1,2-a]benzimidazoles. researchgate.net A notable example is the one-pot reaction with 2-chloroquinoline-3-carboxaldehydes, which results in novel, planar benzo-imidazopyrimido[4,5-b]quinolone derivatives, demonstrating a tandem process of C-N bond formation and cyclization. researchgate.net

Post-Synthesis Diversification: Introducing functional handles, such as halogens, onto the benzimidazole ring during the initial synthesis opens up avenues for subsequent cascade reactions. nih.gov These halogenated derivatives can serve as substrates for palladium-catalyzed cross-coupling reactions, allowing for the attachment of various molecular fragments and the initiation of further cyclization sequences. nih.gov

Novel Reaction Pathways: The discovery of unusual reaction mechanisms, such as the protonated carboxylic acid intermediate in microdroplet synthesis, points toward unprecedented reactivity that can be harnessed. nih.gov Exploring the limits of such unconventional activation methods could lead to new types of transformations that are inaccessible through traditional solution-phase chemistry.

Application of Advanced Spectroscopic Techniques for Real-Time Studies

Understanding and optimizing the synthesis of 2-aminobenzimidazole-1-carboxylic acid requires precise monitoring of reaction kinetics, intermediates, and product formation. The integration of Process Analytical Technology (PAT) using advanced spectroscopic methods is a key future direction. polito.it

Emerging applications in this area involve:

Real-Time Process Monitoring: Techniques like Near-Infrared Spectroscopy (NIRS) and Raman spectroscopy are being implemented for the in-line, on-line, or at-line monitoring of pharmaceutical manufacturing processes. polito.it Combined with multivariate data analysis, these methods allow for real-time tracking of reactant consumption and product formation, ensuring quality and optimizing reaction conditions. polito.it

Mechanistic Investigations: Ultrafast spectroscopy enables the observation of molecular and electronic dynamics on incredibly short timescales (femtoseconds), providing deep insights into reaction mechanisms that were previously unobservable. spectroscopyonline.com For reactions occurring under unique conditions, such as in microdroplets, online mass spectrometry (MS) has proven invaluable for detecting transient intermediates and confirming proposed reaction pathways in real time. nih.gov

Structural Characterization: While not a real-time technique for synthesis, the combination of experimental spectroscopy (FT-IR, FT-Raman) with computational methods like Density Functional Theory (DFT) provides a highly detailed characterization of the final molecule's vibrational properties and geometry. dergipark.org.trdergipark.org.tr This detailed understanding is foundational for developing accurate real-time analytical models.

Integration of Computational Design with High-Throughput Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is accelerating the discovery of new molecules with desired properties. This integrated approach allows for the rational design of 2-aminobenzimidazole derivatives, prioritizing the synthesis of compounds most likely to succeed.

Key aspects of this integration include:

Molecular Docking and Virtual Screening: Before synthesis, computational molecular docking can be used to predict how a designed library of 2-aminobenzimidazole derivatives will interact with a specific biological target, such as a bacterial enzyme. researchgate.net In one study, derivatives of 1H-benzimidazole-2-carboxylic acid were designed and docked against a target, with the resulting scores used to guide the synthesis of compounds with potential antibacterial activity. researchgate.net

DFT for Property Prediction: Density Functional Theory (DFT) calculations are used to determine the fundamental electronic and geometric properties of a molecule before it is made. dergipark.org.trdergipark.org.tr This includes optimizing the molecular geometry and calculating the HOMO-LUMO energy gap, which relates to the molecule's reactivity and electronic properties. dergipark.org.tr

AI and Machine Learning: Artificial intelligence (AI) and machine learning (ML) algorithms are increasingly being used to analyze complex spectroscopic data and predict molecular behavior with high accuracy. spectroscopyonline.com This fusion of computational intelligence with experimental data can accelerate the identification of structure-activity relationships and facilitate the discovery of novel compounds. spectroscopyonline.com

Table 2: Example of Computational Design Data for Benzimidazole Derivatives

| Compound ID | Target Substituent | Docking Score (kcal/mol) | Predicted Activity | Reference |

|---|---|---|---|---|

| 1e | -Cl and -NO₂ on isatin (B1672199) moiety | -8.4 | Antibacterial | researchgate.net |

Expanding Applications in Targeted Molecular Design and Functional Materials

The versatility of the 2-aminobenzimidazole scaffold makes it an ideal platform for designing molecules for a wide array of applications, from targeted therapeutics to advanced functional materials.

Targeted Molecular Therapeutics: The 2-aminobenzimidazole core is a "privileged pharmacophore" used to design potent and selective inhibitors for various diseases. ontosight.ainih.gov Research is focused on developing derivatives with high potency against drug-resistant pathogens, such as new antimalarial compounds effective against resistant Plasmodium falciparum strains. nih.gov Other targeted designs include kinase inhibitors for cancer therapy and novel antibacterial and antileishmanial agents. ontosight.airsc.orgresearchgate.net

Functional Materials: Beyond medicine, the unique electronic and structural properties of these compounds are being harnessed to create functional materials. One-pot syntheses have led to the creation of novel, planar aza-heterocycles that possess strong fluorescence. researchgate.net These fluorescent properties make them promising candidates for applications in bioimaging and as highly selective chemical sensors, such as for the detection of heavy metal ions like Hg²⁺. researchgate.net The development of derivatives with significant antioxidant activity also points to their potential use in materials science and as additives. rsc.org

Chiral Ligands for Catalysis: Alpha-aminobenzimidazoles are highly useful as synthons for creating chiral ligands. nih.govresearchgate.net These ligands are valuable in asymmetric catalysis, a field crucial for the stereoselective synthesis of pharmaceuticals and other fine chemicals. nih.gov

Q & A

Q. What are the established synthetic methodologies for preparing 2-Aminobenzimidazole-1-carboxylic acid, and how can reaction parameters be optimized for higher yields?

A robust method involves cyclizing o-phenylenediamine derivatives using CO₂ under a hydrogen atmosphere, offering an eco-friendly route. Optimization includes:

- Temperature control (80–120°C) and H₂ pressure (1–5 MPa) to enhance cyclization efficiency.

- Catalytic systems like Pd/C to accelerate reaction kinetics.

- Inert atmospheres (N₂/Ar) to suppress oxidation side reactions. This approach, validated in Green Chemistry, achieves yields >85% under optimized conditions .

Q. What critical safety protocols should researchers follow when handling this compound?

Key precautions include:

Q. Which analytical techniques are most reliable for confirming purity and identity?

Use orthogonal methods:

- HRMS : Confirm molecular formula (e.g., C₈H₇N₃O₂).

- NMR (DMSO-d₆) : ¹H/¹³C spectra to verify proton environments (e.g., NH₂ at δ 6.8–7.2 ppm).

- Melting Point : Compare observed range (210–215°C) with literature. Cross-reference with databases like SciFinder for validation .

Advanced Research Questions

Q. How should researchers address contradictory spectroscopic data during structural characterization of derivatives?

Resolve discrepancies via:

- HPLC-UV : Assess purity (λ = 254 nm; C18 column, 0.1% TFA/ACN).

- 2D NMR (HSQC/HMBC) : Assign ambiguous peaks and confirm connectivity.

- Computational IR Analysis : Compare experimental carbonyl stretches (1680–1720 cm⁻¹) with DFT simulations. Solvent effects (e.g., DMSO stabilization of tautomers) may explain variations .

Q. What strategies improve regioselectivity in functionalizing this compound?

Regioselective modification strategies:

- Protecting Groups : tert-Butyl esters to shield the carboxylic acid during amination.

- Directing Groups : Nitro substituents to guide electrophilic substitution at C5.

- Transition-Metal Catalysis : Pd-mediated C-H activation for selective aryl coupling. Monitor intermediates via TLC (silica, ethyl acetate/hexane) .

Q. How can decomposition during long-term storage be mitigated?

Stabilization methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.